molecular formula C9H15Cl2N3 B2664345 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride CAS No. 1955530-18-3

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

Cat. No.: B2664345
CAS No.: 1955530-18-3
M. Wt: 236.14
InChI Key: YWTLPVKVZWKQCR-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is unique due to its specific substitution pattern and the combination of the pyrazole and tetrahydropyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTLPVKVZWKQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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